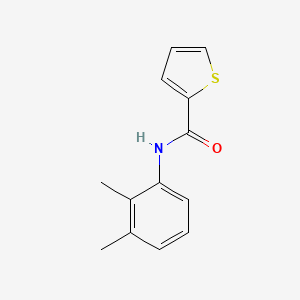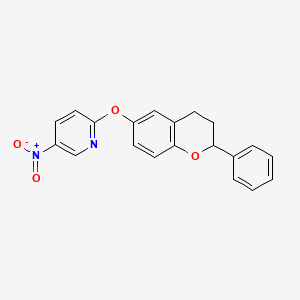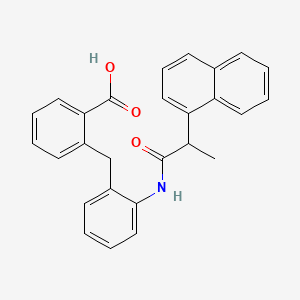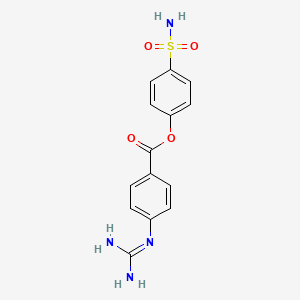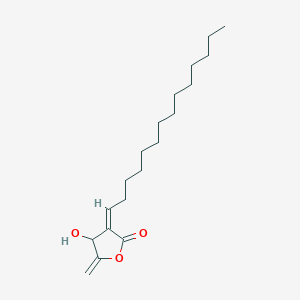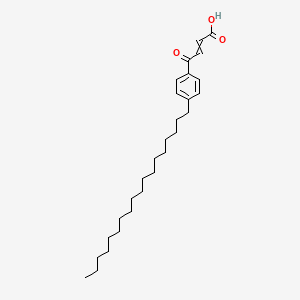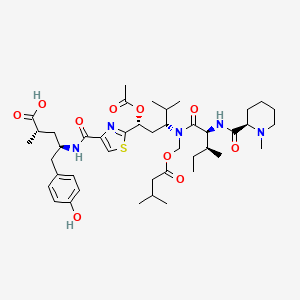
Tubulysin A
描述
Tubulysin A is an antimitotic tetrapeptide isolated from myxobacteria . It has potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . It’s a type of piperidine alkaloid and thiazole alkaloid . It’s also an antibiotic and highly cytotoxic anti-microtubule toxin .
Synthesis Analysis
The discovery and development of tubulysins, especially tubulysin conjugates, have quickly advanced despite limitations in their availability from nature . Extensive synthetic efforts on the total synthesis of tubulysins and analogs have yielded important insights on structure-activity relationships . A concise and modular total synthesis of the highly potent N14-desacetoxytubulysin H (1) has been accomplished in 18 steps in an overall yield of up to 30% .Molecular Structure Analysis
Tubulysin A is a tetrapeptide, incorporating three unusual (Mep, Tuv, and Tup) and one proteinogenic amino acid (Ile) . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .Chemical Reactions Analysis
The key research on the isolation and structure determination, biosynthesis, bioactivity, structure–activity relationships (SAR), synthesis, and conjugates of tubulysins is presented .Physical And Chemical Properties Analysis
The mass of Tubulysin A is 843.445±0 dalton . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .科学研究应用
Application Summary
Tubulysin A is a potent chemical compound that has sparked great interest for development as anti-cancer agents due to their exceptionally potent antiproliferative activity . It has been used in the development of anticancer drugs, particularly for the treatment of drug-resistant cancers .
Methods of Application
Tubulysin A exerts its cytotoxic activity through disruption of microtubule dynamics, resulting in the collapse of the cytoskeleton and culminating in apoptotic cell death . It’s often used in the form of conjugates, which are compounds that combine Tubulysin A with other molecules to enhance its effectiveness .
Results or Outcomes
Tubulysin A has shown extremely potent antiproliferative activity against cancer cells, including multidrug-resistant cells . For example, it has been reported that Tubulysin D has an IC50 (half maximal inhibitory concentration) of 0.08 ng/mL against multidrug-resistant KBV1 cervix carcinoma cells .
Drug Development
Application Summary
Tubulysin A is also used in drug development, particularly in the creation of antibody-drug conjugates (ADCs) . These are drugs that combine an antibody with a biological toxin to specifically target cancer cells .
Methods of Application
In the development of ADCs, Tubulysin A is linked to an antibody through a chemical linker. The antibody binds to specific antigens on the surface of cancer cells, delivering the Tubulysin A directly to the cancer cells .
Results or Outcomes
ADCs using Tubulysin A have shown promising results in preclinical models. They have been found to be potent across a panel of cancer cell lines and active in tumor xenografts, including those displaying the multidrug-resistant phenotype . They also demonstrated potent bystander activity in a co-culture model comprised of a mixture of antigen-positive and -negative cell lines, and in an antigen-heterogeneous tumor model .
Bioimaging
Application Summary
Tubulysin A has potential applications in bioimaging. Bioimaging refers to creating visual representations of biological processes at the cellular and molecular level.
Results or Outcomes
Multidrug Resistance Models
Application Summary
Tubulysin A has been used in studies involving multidrug resistance models . These models are used to study how cancer cells develop resistance to multiple drugs, which is a major challenge in cancer treatment.
Methods of Application
In these studies, Tubulysin A is often used as a payload in antibody-drug conjugates (ADCs). These ADCs are then tested against cancer cells that have developed resistance to multiple drugs .
Results or Outcomes
The results of these studies have shown that Tubulysin A retains its activity in multidrug resistant models . This suggests that Tubulysin A could potentially be used to overcome drug resistance in cancer treatment.
Antibody-Drug Conjugates (ADCs) Development
Application Summary
Tubulysin A is used in the development of Antibody-Drug Conjugates (ADCs), which are a class of therapeutics that deliver cytotoxic agents directly to cancer cells .
Methods of Application
In ADCs, Tubulysin A is conjugated to an antibody through a chemical linker. The antibody specifically targets cancer cells, delivering Tubulysin A directly to the cells .
Results or Outcomes
ADCs using Tubulysin A have shown promising results in preclinical models. They have been found to be potent across a panel of cancer cell lines and active in tumor xenografts, including those displaying the multidrug-resistant phenotype .
Treatment of Multidrug Resistant Tumors
Application Summary
Tubulysin A has been used in studies involving multidrug resistance models . These models are used to study how cancer cells develop resistance to multiple drugs, which is a major challenge in cancer treatment.
Methods of Application
In these studies, Tubulysin A is often used as a payload in antibody-drug conjugates (ADCs). These ADCs are then tested against cancer cells that have developed resistance to multiple drugs .
Results or Outcomes
The results of these studies have shown that Tubulysin A retains its activity in multidrug resistant models . This suggests that Tubulysin A could potentially be used to overcome drug resistance in cancer treatment.
安全和危害
未来方向
Tubulysins hold great clinical promise for the treatment of drug-resistant cancers . Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs . The synthetic methodology reported herein was found to be flexible enough to deliver different core-modified tubulysin analogues and hence may be regarded as a scalable and convenient strategy for the chemical generation of novel tubulysin analogues .
属性
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEDDHUHZBDXGB-OEJISELMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478254 | |
| Record name | Tubulysin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tubulysin A | |
CAS RN |
205304-86-5 | |
| Record name | Tubulysin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubulysin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tubulysin a | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUBULYSIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



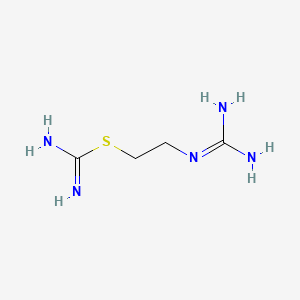
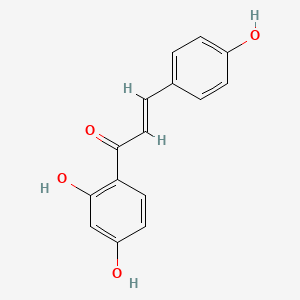
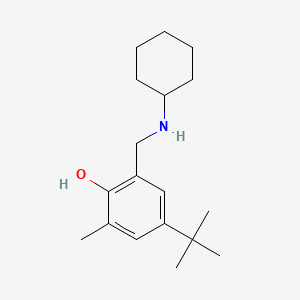
![4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline](/img/structure/B1662433.png)
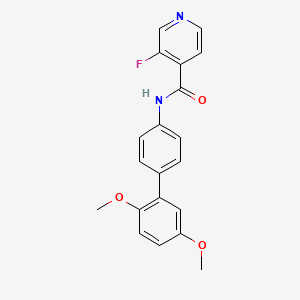
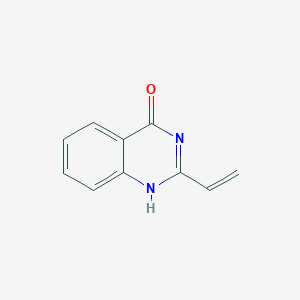
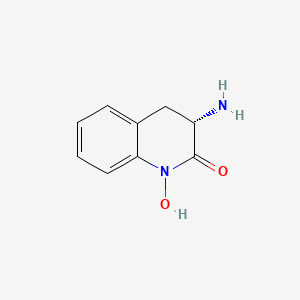
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
